molecular formula C13H19N3O3S B12230366 2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine

2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine

Cat. No.: B12230366
M. Wt: 297.38 g/mol
InChI Key: ZLNDFCYHDPZXQH-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine is a synthetic organic compound that features both morpholine and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Coupling of the Two Rings: The final step involves coupling the thiazole and morpholine rings, often through a carbonyl linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Nucleophilic substitution reactions could occur at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophiles like amines or thiols could be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]piperidine
  • 2-(Piperidine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine

Uniqueness

The unique combination of the morpholine and thiazole rings in 2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

morpholin-4-yl-[4-(1,3-thiazol-5-ylmethyl)morpholin-2-yl]methanone

InChI

InChI=1S/C13H19N3O3S/c17-13(16-2-4-18-5-3-16)12-9-15(1-6-19-12)8-11-7-14-10-20-11/h7,10,12H,1-6,8-9H2

InChI Key

ZLNDFCYHDPZXQH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CN=CS3

Origin of Product

United States

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